2-Allyl-4,5-dimethoxyphenol

Description

Properties

IUPAC Name |

4,5-dimethoxy-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-5-8-6-10(13-2)11(14-3)7-9(8)12/h4,6-7,12H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAVVJBEVFMSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC=C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451252 | |

| Record name | 2-Allyl-4,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59893-87-7 | |

| Record name | 2-Allyl-4,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxy-2-(2-propenyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Allyl-4,5-dimethoxyphenol basic properties

An In-depth Technical Guide to 2-Allyl-4,5-dimethoxyphenol

Introduction

2-Allyl-4,5-dimethoxyphenol, a phenylpropanoid compound, holds significant interest for researchers in chemical ecology, materials science, and drug development. While structurally related to more common compounds like eugenol, its specific substitution pattern imparts unique biological and chemical properties. This guide provides a comprehensive overview of its core characteristics, from fundamental chemical identity to its biological significance and safety profile, tailored for professionals in scientific research.

Part 1: Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of scientific research. 2-Allyl-4,5-dimethoxyphenol is registered under several identifiers, ensuring unambiguous reference in literature and databases.

Nomenclature and Identifiers:

-

Systematic IUPAC Name: 2-allyl-4,5-dimethoxyphenol

-

Molecular Formula: C₁₁H₁₄O₃[1]

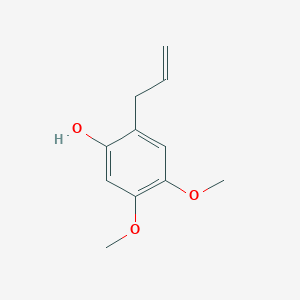

Molecular Structure:

The structure consists of a phenol ring substituted with an allyl group at position 2 and two methoxy groups at positions 4 and 5. This arrangement is key to its reactivity and biological function.

Caption: Molecular structure of 2-Allyl-4,5-dimethoxyphenol.

Part 2: Physicochemical and Spectroscopic Properties

The physical and spectral data are critical for experimental design, quality control, and structural elucidation.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | [1] |

| Boiling Point | 313.9 °C | |

| Flash Point | 38 °C | |

| Appearance | Yellow clear liquid (estimated) | [6] |

| Solubility | Data for the specific isomer is limited. Related compounds are soluble in fats and organic solvents like chloroform, DMSO, and methanol, but generally insoluble in water. | [7][8][9] |

Spectroscopic Profile

While raw spectral data requires access to specialized databases or literature, the expected characteristics can be summarized for identification purposes.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra would show characteristic signals for the aromatic protons, the vinyl and methylene protons of the allyl group, the methoxy group protons, and the phenolic hydroxyl proton. ¹³C NMR would similarly show distinct peaks for the aromatic, allyl, and methoxy carbons.[10][11]

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight (194.23 m/z).[1][10]

-

Infrared (IR) Spectroscopy: Key signals would include a broad peak for the O-H stretch of the phenol, C-H stretches for the aromatic and allyl groups, C=C stretches for the aromatic ring and allyl group, and C-O stretches for the ether and phenol functionalities.[11]

Part 3: Synthesis Overview

Understanding the synthesis of a compound is vital for its availability and for designing derivatives. While multiple specific routes exist, a common and illustrative pathway involves a Claisen rearrangement.

Conceptual Synthesis Workflow

The expertise in synthesizing this molecule often relies on leveraging classic organic reactions. A plausible and widely understood approach is the biomimetic Claisen rearrangement of a corresponding allyl ether. This process is thermally driven and intramolecular, making it an efficient method for installing the allyl group ortho to the hydroxyl.

Caption: General workflow for synthesis via Claisen rearrangement.

This method is considered robust and is documented for structurally similar compounds.[3][12] Specific reaction conditions, including solvent and temperature, would be optimized to maximize yield and minimize side products.

Part 4: Biological Activity and Significance

The most well-documented role of 2-Allyl-4,5-dimethoxyphenol is in chemical ecology, but it also exhibits other notable biological activities.

Role as a Pheromone Component

This compound is a key metabolite of methyl eugenol in the male Oriental fruit fly (Bactrocera dorsalis).[4][5][13] After ingestion, the fly converts methyl eugenol into 2-allyl-4,5-dimethoxyphenol (DMP) and (E)-coniferyl alcohol (E-CF).[5][13] These metabolites are then released to function as male sex and aggregation pheromones.[4] Studies have shown that mature male flies are significantly attracted to DMP, making it a promising candidate for eco-friendly lure-and-kill pest control strategies.[4][5]

Caption: Biosynthesis of DMP as a pheromone in B. dorsalis.

Antioxidant and Other Activities

Beyond its role as a semiochemical, 2-Allyl-4,5-dimethoxyphenol demonstrates potent radical-scavenging properties.[4] Research indicates it effectively scavenges both oxygen-centered and carbon-centered radicals, showing greater antioxidant activity than related compounds like eugenol.[4] This suggests potential applications in materials science, such as retarding polymerization.[4] Furthermore, some spectrometric analyses have indicated significant cytotoxicity against certain breast cancer cell lines, hinting at a potential, though underexplored, avenue for oncological research.

Part 5: Safety and Handling

A thorough understanding of a compound's safety profile is a non-negotiable aspect of laboratory practice and drug development.

Toxicological Assessment

The available data provides a strong foundation for its safe use in research settings.

-

Acute Oral Toxicity: Studies in mice have shown no mortality, signs of toxic symptoms, or significant changes in body weight, organ weights, or food and water consumption following administration.[4][5][13] Based on this, the compound is regarded as nontoxic in acute oral exposure models.[5][13]

-

Cytotoxicity to Normal Cells: The compound has exhibited no significant cytotoxicity to normal human and mouse cells, further supporting its favorable safety profile for research applications.[4][5][13]

Handling and Storage Protocols

As a self-validating system, proper handling ensures both user safety and compound integrity.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety goggles with side protection, a lab coat, and suitable chemical-resistant gloves (e.g., Nitrile rubber).[14][15]

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[14][16]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from sources of ignition.[14][16] Store at room temperature in the original container.[16]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.[14][16]

This compound is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals.[4]

References

-

El-Sayed, A.M. (2025). Semiochemical compound: 2-Allyl-4,5-dimethoxyphenol | C11H14O3. The Pherobase. [Link]

-

Deng, S. Z., et al. (2021). Assessment of 2-allyl-4,5-dimethoxyphenol safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). ResearchGate. [Link]

-

PubChem. (n.d.). 2-Allyl-4-methoxyphenol. National Center for Biotechnology Information. [Link]

-

Deng, S. Z., et al. (2021). Assessment of 2-allyl-4,5-dimethoxyphenol safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Ecotoxicology and Environmental Safety, 225, 112567. [Link]

-

PubChem. (n.d.). 4-Allyl-2,6-dimethoxyphenol. National Center for Biotechnology Information. [Link]

-

El-Sayed, A.M. (2025). The Pherobase Synthesis - 2-allyl-4,5-dimethoxyphenol | C11H14O3. The Pherobase. [Link]

-

El-Sayed, A.M. (2025). The Pherobase NMR: 2-Allyl-4,5-dimethoxyphenol. The Pherobase. [Link]

-

Yeast Metabolome Database. (n.d.). 4-Allyl-2-methoxyphenol (YMDB01613). [Link]

-

The Good Scents Company. (n.d.). 4-allyl-2,6-dimethoxyphenol, 6627-88-9. [Link]

-

Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, Supplementary Information. [Link]

-

Hamri, S., et al. (2009). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. Journal Marocain de Chimie Hétérocyclique. [Link]

-

Li, G., Li, Z., & Fang, X. (1996). A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol. Synthetic Communications. [Link]

-

Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. [Link]

-

FDA Global Substance Registration System. (n.d.). 4-ALLYL-2,6-DIMETHOXYPHENOL. [Link]

-

Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [Link]

-

Gupta, C., et al. (2023). 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus. PLoS ONE. [Link]

-

Selvan, P., Malathi, & Rajan, R. (n.d.). Effect of 4-Allyl-2-Methoxyphenol (Eugenol) on Motor Co-Ordination in Subacute Restraint Stress Induced Wistar Albino Rats. ResearchGate. [Link]

-

Wee, S. L., & Rosli, M. H. (2024). Mean content (± S.E.; µg per gland) of 2-allyl-4,5-dimethoxyphenol.... ResearchGate. [Link]

-

The Good Scents Company. (n.d.). 4-allyl-2,5-dimethoxyphenol, 90377-06-3. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Allyl-2-methoxyphenol. [Link]

-

Automated Topology Builder. (n.d.). 2-Allyl-4-methoxyphenol | C10H12O2 | MD Topology | NMR | X-Ray. [Link]

-

Stenutz. (n.d.). 4-allyl-2-methoxyphenol. [Link]

-

The Pherobase. (2025). "Assessment of 2-allyl-4,5-dimethoxyphenol safety and attractiveness to mature males of Bactrocera dorsalis (Hendel)". [Link]

-

SpectraBase. (n.d.). 4-Methoxy-2-allylphenol - [13C NMR] - Chemical Shifts. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Allyl-2-methoxyphenol. [Link]

Sources

- 1. Semiochemical compound: 2-Allyl-4,5-dimethoxyphenol | C11H14O3 [pherobase.com]

- 2. 59893-87-7|2-Allyl-4,5-dimethoxyphenol|BLD Pharm [bldpharm.com]

- 3. The Pherobase Synthesis - 2-allyl-4,5-dimethoxyphenol | C11H14O3 [pherobase.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-allyl-2,6-dimethoxyphenol, 6627-88-9 [thegoodscentscompany.com]

- 7. 4-Allyl-2,6-dimethoxyphenol | C11H14O3 | CID 226486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 584-82-7 CAS MSDS (2-ALLYL-4-METHOXYPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 4-Allyl-2,6-dimethoxyphenol, 98% | Fisher Scientific [fishersci.ca]

- 10. The Pherobase NMR: 2-Allyl-4,5-dimethoxyphenol|2-allyl-4,5-dimethoxyphenol|C11H14O3 [pherobase.com]

- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 12. tandfonline.com [tandfonline.com]

- 13. Assessment of 2-allyl-4,5-dimethoxyphenol safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 2-Allyl-4,5-dimethoxyphenol (CAS: 59893-87-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-4,5-dimethoxyphenol, a substituted phenol with the CAS number 59893-87-7, is a molecule of increasing interest in the fields of chemical ecology and medicinal chemistry. Structurally, it is an allyl-substituted guaiacol derivative, placing it within the broader class of phenylpropanoids. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and relevant experimental protocols, designed to equip researchers with the foundational knowledge required for its study and application.

This compound is notably recognized as a pheromone component of several insect species, including the Oriental fruit fly (Bactrocera dorsalis), making it a valuable tool in the development of eco-friendly pest management strategies.[1] Furthermore, preliminary studies have indicated its potential cytotoxic effects against certain cancer cell lines, suggesting avenues for exploration in drug discovery and development. This guide will delve into the technical details of these aspects, providing a holistic understanding of this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Allyl-4,5-dimethoxyphenol is fundamental for its handling, formulation, and application in experimental settings. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 59893-87-7 | N/A |

| Molecular Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Boiling Point | 313.9 °C | [2] |

| Flash Point | 38 °C | [2] |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water. | Inferred from chemical structure |

Synthesis of 2-Allyl-4,5-dimethoxyphenol

The synthesis of 2-Allyl-4,5-dimethoxyphenol can be achieved through a multi-step process, typically involving the allylation of a suitably substituted phenol followed by a Claisen rearrangement. The following is a representative synthetic protocol based on established chemical principles for similar molecules.

Experimental Protocol: Synthesis via Claisen Rearrangement

This protocol outlines a plausible two-step synthesis starting from 3,4-dimethoxyphenol.

Step 1: O-Allylation of 3,4-Dimethoxyphenol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxyphenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Allylation: To the stirring suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude allyl ether.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-allyloxy-3,4-dimethoxybenzene.

Step 2: Claisen Rearrangement to 2-Allyl-4,5-dimethoxyphenol

-

Reaction Setup: Place the purified 1-allyloxy-3,4-dimethoxybenzene in a reaction vessel suitable for high-temperature reactions.

-

Thermal Rearrangement: Heat the compound neat (without solvent) to a temperature of 180-200 °C under an inert atmosphere (e.g., nitrogen or argon). The[3][3]-sigmatropic rearrangement will occur, migrating the allyl group from the oxygen to the ortho position on the aromatic ring.[4][5]

-

Reaction Monitoring: Monitor the reaction by TLC to follow the formation of the product.

-

Purification: After the rearrangement is complete, cool the reaction mixture and purify the resulting 2-Allyl-4,5-dimethoxyphenol by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6][7]

Synthesis of 2-Allyl-4,5-dimethoxyphenol.

Analytical Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized 2-Allyl-4,5-dimethoxyphenol. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, the allyl group protons (vinylic and allylic), and the phenolic hydroxyl proton. The aromatic protons will appear as singlets or doublets in the aromatic region (δ 6.5-7.5 ppm). The two methoxy groups will each present as a singlet around δ 3.8-4.0 ppm. The allyl group will exhibit a multiplet for the internal vinylic proton (δ 5.8-6.2 ppm), two multiplets for the terminal vinylic protons (δ 5.0-5.4 ppm), and a doublet for the allylic protons (δ 3.3-3.6 ppm). The phenolic hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbons, and the allyl group carbons. The aromatic carbons will resonate in the region of δ 110-150 ppm. The methoxy carbons will appear around δ 55-60 ppm. The allyl group carbons will have signals around δ 137 ppm (internal vinylic), δ 115 ppm (terminal vinylic), and δ 35 ppm (allylic).

High-Performance Liquid Chromatography (HPLC)

Purity analysis of 2-Allyl-4,5-dimethoxyphenol can be performed using reverse-phase HPLC.[8] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape. Detection is commonly achieved using a UV detector at a wavelength where the compound exhibits significant absorbance (e.g., around 280 nm).

Biological Activity and Applications

Pheromonal Activity in Bactrocera dorsalis

2-Allyl-4,5-dimethoxyphenol is a known metabolite of methyl eugenol in male Oriental fruit flies (Bactrocera dorsalis).[1] It functions as a male-produced sex pheromone that is attractive to other males, suggesting a role in aggregation. This property makes it a promising candidate for use in lure-and-kill or monitoring traps as part of an integrated pest management program for this significant agricultural pest.[1]

Experimental Protocol: Y-Tube Olfactometer Bioassay

This protocol describes a standard method for evaluating the attractiveness of 2-Allyl-4,5-dimethoxyphenol to Bactrocera dorsalis.[1][9]

-

Apparatus: A glass Y-tube olfactometer is used, consisting of a central tube that bifurcates into two arms. Purified and humidified air is passed through each arm at a constant flow rate.

-

Test and Control: A filter paper treated with a specific concentration of 2-Allyl-4,5-dimethoxyphenol in a suitable solvent (e.g., hexane) is placed in one arm (the "test" arm). A filter paper treated with the solvent alone is placed in the other arm (the "control" arm).

-

Insect Release: A single adult male Bactrocera dorsalis is introduced at the base of the central tube.

-

Observation: The fly's movement is observed for a set period (e.g., 5-10 minutes). A "choice" is recorded if the fly moves a certain distance into one of the arms and remains there for a specified time.

-

Data Analysis: The number of flies choosing the test arm versus the control arm is recorded. A statistically significant preference for the test arm indicates attraction to the compound. The experiment should be replicated multiple times, and the positions of the test and control arms should be alternated between replicates to avoid positional bias.

Y-Tube Olfactometer Bioassay Workflow.

Potential Cytotoxic Activity

While direct studies on the cytotoxicity of 2-Allyl-4,5-dimethoxyphenol are limited, research on structurally similar compounds provides a strong rationale for its investigation as a potential anti-cancer agent. For instance, derivatives of 4-allyl-2-methoxyphenol have shown cytotoxicity against human breast cancer cell lines.[4] A related compound, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, has been shown to induce apoptosis in colon cancer cells by inhibiting the NF-κB and STAT3 signaling pathways.[2]

Hypothesized Mechanism of Action:

It is plausible that 2-Allyl-4,5-dimethoxyphenol could exert cytotoxic effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as NF-κB and STAT3. These pathways are often constitutively active in cancer cells, promoting their growth and resistance to apoptosis. Inhibition of these pathways can lead to cell cycle arrest and programmed cell death.

Hypothesized Cytotoxic Signaling Pathway.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Allyl-4,5-dimethoxyphenol. It is advisable to work in a well-ventilated area or a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, the affected area should be flushed with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Allyl-4,5-dimethoxyphenol is a multifaceted compound with significant potential in both agriculture and medicine. Its role as an insect pheromone offers an environmentally benign approach to pest control, while its potential cytotoxic properties warrant further investigation for the development of novel anti-cancer therapeutics. This guide has provided a comprehensive technical overview to serve as a foundation for researchers embarking on the study of this promising molecule.

References

-

Assessment of 2-allyl-4,5-dimethoxyphenol safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - [Link]

-

(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol inhibits growth of colon tumors in mice - [Link]

-

2-Allyl-4,5-dimethoxyphenol | C11H14O3 - The Pherobase - [Link]

-

Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives - [Link]

-

A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol - [Link]

-

Evaluating Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) Response to Methyl Eugenol: Comparison of Three Common Bioassay Methods - [Link]

-

The Pherobase Synthesis - 2-allyl-4,5-dimethoxyphenol | C11H14O3 - [Link]

-

The Pherobase NMR: 2-Allyl-4,5-dimethoxyphenol - [Link]

-

Semiochemical compound: 2-Allyl-4,5-dimethoxyphenol | C11H14O3 - The Pherobase - [Link]

-

Attraction of Female Oriental Fruit Fly, Bactrocera dorsalis, to Volatile Semiochemicals from Leaves and Extracts of a Nonhost Plant, Panax (Polyscias guilfoylei) in Laboratory and Olfactometer Assays - [Link]

-

(a) Behaviour assay where B. dorsalis were presented with a filter... - ResearchGate - [Link]

-

Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - [Link]

-

New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies - [Link]

-

Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis - [Link]

-

Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - [Link]

-

Separation of 4-Allyl-2,6-dimethoxyphenol on Newcrom R1 HPLC column - [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. The Pherobase NMR: 2-Allyl-4,5-dimethoxyphenol|2-allyl-4,5-dimethoxyphenol|C11H14O3 [pherobase.com]

- 3. researchgate.net [researchgate.net]

- 4. media.neliti.com [media.neliti.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. researchgate.net [researchgate.net]

- 8. Separation of 4-Allyl-2,6-dimethoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Allyl-4,5-dimethoxyphenol: From Core Properties to Advanced Applications

This guide provides a comprehensive technical overview of 2-Allyl-4,5-dimethoxyphenol, a phenylpropanoid of significant interest to researchers in chemical ecology, drug development, and materials science. We will delve into its fundamental physicochemical properties, explore its biological significance and potential applications, and provide detailed experimental protocols for its analysis.

Section 1: Core Molecular and Physicochemical Profile

2-Allyl-4,5-dimethoxyphenol, also known as DMP, is a naturally occurring compound found in the fruit of Eugenia sp. (Myrtaceae) and is a key metabolite of methyl eugenol in the Oriental fruit fly, Bactrocera dorsalis.[1] Its core identity is defined by its specific molecular formula and weight.

The fundamental properties of 2-Allyl-4,5-dimethoxyphenol are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [2][3] |

| Molecular Weight | 194.23 g/mol | [2][3] |

| CAS Number | 59893-87-7 | [2][3] |

| Boiling Point | 313.9 °C | |

| Flash Point | 38 °C | |

| SMILES | OC1=CC(OC)=C(OC)C=C1CC=C |

These fundamental parameters are the bedrock of any further experimental work, from calculating molar concentrations for bioassays to interpreting mass spectrometry data.

Section 2: Biological Significance and Applications

The scientific interest in 2-Allyl-4,5-dimethoxyphenol stems from its diverse biological activities. This section will explore its established roles and promising future applications.

Pheromonal Activity in Bactrocera dorsalis

A significant body of research has established 2-Allyl-4,5-dimethoxyphenol as a male sex and aggregation pheromone component in the Oriental fruit fly (Bactrocera dorsalis), a major agricultural pest.[1] Mature male flies exhibit a strong attraction to this compound, which is a metabolite of methyl eugenol that they compulsively feed on.[4][5] This attraction is not uniform throughout the day, with the highest response observed during daylight hours.[4][5] Notably, there is no significant difference in the olfactory response between virgin and mated mature males.[4][5] This pronounced and consistent attraction makes 2-Allyl-4,5-dimethoxyphenol a promising candidate for the development of eco-friendly lure-and-kill pest control strategies.[1][4]

Antioxidant and Radical-Scavenging Properties

Beyond its role as a semiochemical, 2-Allyl-4,5-dimethoxyphenol demonstrates potent radical-scavenging capabilities.[1] Research has shown its efficiency in scavenging both oxygen-centered and carbon-centered radicals, exhibiting greater antioxidant activity than related compounds like eugenol.[1] This robust antioxidant profile suggests potential applications in polymer science, for example, in retarding polymerization processes.[1]

Cytotoxicity and Potential in Drug Development

The cytotoxic properties of 2-Allyl-4,5-dimethoxyphenol and its derivatives have been a subject of investigation. Spectrometric analyses have indicated significant cytotoxicity against breast cancer cells. Furthermore, derivatives of the related compound 4-allyl-2-methoxyphenol (eugenol) have been synthesized and tested for their ability to inhibit the growth of human breast cancer cells (MCF-7).[6] These findings open avenues for the exploration of 2-Allyl-4,5-dimethoxyphenol and its analogues as potential anticancer agents.

Interestingly, toxicological assessments have indicated a favorable safety profile for 2-Allyl-4,5-dimethoxyphenol itself. Acute oral toxicity studies in mice showed no mortality or toxic symptoms.[1][4] Additionally, it exhibited no significant cytotoxicity to normal human and mouse cells, supporting its potential for safe use in specific applications.[1][4][5]

Section 3: Synthesis and Analytical Methodologies

The synthesis and analysis of 2-Allyl-4,5-dimethoxyphenol are crucial for its study and application. This section provides an overview of synthetic approaches and a detailed protocol for its analytical characterization.

Synthesis Overview

The synthesis of 2-Allyl-4,5-dimethoxyphenol and its derivatives can be achieved through various organic chemistry routes. For instance, the related compound 4-allyl-2,6-dimethoxyphenol has been synthesized from 4-hydroxy-2,6-dimethoxybenzoic acid and allyl bromide via condensation and subsequent Claisen rearrangement.[7] Derivatives of 4-allyl-2-methoxyphenol have been synthesized through esterification reactions, such as the Yamaguchi method, which involves the reaction with various acid chlorides.[6]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

To ensure the purity and proper identification of 2-Allyl-4,5-dimethoxyphenol in a research setting, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Objective: To determine the purity of a 2-Allyl-4,5-dimethoxyphenol sample and quantify any impurities.

Materials:

-

2-Allyl-4,5-dimethoxyphenol sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable modifier)

-

Volumetric flasks

-

Pipettes

-

HPLC vials

-

HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: 0.1% formic acid in water.

-

Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Degas both mobile phases using an ultrasonic bath or an inline degasser.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of a 2-Allyl-4,5-dimethoxyphenol reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.

-

Perform serial dilutions to prepare working standards of appropriate concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL).

-

-

Sample Solution Preparation:

-

Accurately weigh approximately 10 mg of the 2-Allyl-4,5-dimethoxyphenol sample to be analyzed and dissolve it in a 10 mL volumetric flask with acetonitrile.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended for separating potential impurities. For example:

-

0-5 min: 95% A, 5% B

-

5-25 min: Gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to 95% A, 5% B

-

35-40 min: Re-equilibration at 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

-

Column Temperature: 30 °C.

-

-

Data Analysis:

-

Run a blank (acetonitrile) followed by the standard solutions and the sample solution.

-

Identify the peak corresponding to 2-Allyl-4,5-dimethoxyphenol based on the retention time of the reference standard.

-

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Justification for Methodological Choices:

-

Reversed-Phase HPLC: This is the most common and versatile mode of HPLC, well-suited for separating moderately polar organic molecules like 2-Allyl-4,5-dimethoxyphenol.

-

C18 Column: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.

-

Acetonitrile/Water Mobile Phase: This is a standard mobile phase system in reversed-phase HPLC, offering good solubility for the analyte and a wide range of elution strengths.

-

Formic Acid: The addition of a small amount of acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.

-

Gradient Elution: A gradient is employed to ensure the elution of both the main compound and any potential impurities that may have significantly different polarities.

Section 4: Visualizing the Workflow

To provide a clear visual representation of the analytical process, the following diagram outlines the key steps in the HPLC analysis of 2-Allyl-4,5-dimethoxyphenol.

Caption: Workflow for the HPLC analysis of 2-Allyl-4,5-dimethoxyphenol.

References

-

The Pherobase. (2025). Semiochemical compound: 2-Allyl-4,5-dimethoxyphenol | C11H14O3. Retrieved from [Link]

-

The Pherobase. (2025). Synthesis - 2-allyl-4,5-dimethoxyphenol | C11H14O3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Allyl-4-methoxyphenol. PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-allyl-2,6-dimethoxyphenol. Retrieved from [Link]

-

Hamri, S., et al. (2009). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. J.MAR.CHIM.HETEROCYCL., 8(1). Retrieved from [Link]

- Li, G., Li, Z., & Fang, X. (1996). A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol.

-

Yao, M., et al. (2021). Assessment of 2-allyl-4,5-dimethoxyphenol safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Ecotoxicology and Environmental Safety, 223, 112567. Retrieved from [Link]

-

Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Proceeding of the International Conference on Science and Science Education. Retrieved from [Link]

-

Yao, M., et al. (2021). Assessment of 2-allyl-4,5-dimethoxyphenol safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Ecotoxicology and Environmental Safety, 223, 112567. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Semiochemical compound: 2-Allyl-4,5-dimethoxyphenol | C11H14O3 [pherobase.com]

- 3. The Pherobase Synthesis - 2-allyl-4,5-dimethoxyphenol | C11H14O3 [pherobase.com]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of 2-allyl-4,5-dimethoxyphenol safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. media.neliti.com [media.neliti.com]

- 7. tandfonline.com [tandfonline.com]

The Enigmatic Presence of 2-Allyl-4,5-dimethoxyphenol in Nature: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the exploration of novel bioactive compounds is a constant pursuit. Among the vast array of natural products, phenylpropanoids represent a class of compounds with significant chemical diversity and a broad spectrum of biological activities. This guide focuses on a specific and intriguing member of this family: 2-Allyl-4,5-dimethoxyphenol (DMP). While its presence in nature is subtle, its potential applications in pest management and pharmacology are noteworthy. This document provides a comprehensive overview of the natural occurrence, biosynthesis, analytical methodologies, and biological significance of DMP, designed to empower further research and development.

Section 1: Natural Occurrence and Distribution

The primary documented natural source of 2-Allyl-4,5-dimethoxyphenol is within the plant kingdom, specifically in the fruit of Eugenia species, which belong to the Myrtaceae family.[1] While the exact species and the concentration of DMP in these fruits are not extensively detailed in current literature, the Myrtaceae family is well-known for producing a rich variety of essential oils and phenolic compounds.

Interestingly, a significant aspect of DMP's natural occurrence is linked to the insect world. It has been identified as a metabolite of methyl eugenol in the oriental fruit fly, Bactrocera dorsalis.[2][3] In this context, DMP functions as a potent male attractant, playing a crucial role in the chemical communication and mating behavior of this significant agricultural pest.[2][4] This dual role, as both a plant secondary metabolite and an insect pheromone component, highlights the fascinating interplay between flora and fauna at a chemical level.

While Eugenia species are the most cited botanical source, the broader distribution of DMP in the plant kingdom remains an area ripe for investigation. Given its structural similarity to other well-known phenylpropanoids like eugenol, it is plausible that DMP exists in trace amounts in other aromatic plants, awaiting discovery through more sensitive and targeted analytical techniques.

Section 2: The Biosynthetic Pathway: A Proposed Route to 2-Allyl-4,5-dimethoxyphenol

The biosynthesis of 2-Allyl-4,5-dimethoxyphenol is rooted in the well-established phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of thousands of aromatic compounds. While the specific enzymatic steps leading to DMP have not been fully elucidated, a plausible pathway can be proposed based on the known biosynthesis of structurally related compounds, particularly eugenol.

The journey begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). A series of hydroxylation and methylation reactions, followed by the activation of the carboxylic acid group, leads to the formation of key intermediates such as p-coumaric acid and ferulic acid.[5]

From ferulic acid, the pathway to DMP likely involves several key transformations:

-

Hydroxylation: An additional hydroxyl group is introduced onto the aromatic ring of a ferulic acid derivative.

-

O-Methylation: The newly introduced hydroxyl group, as well as the existing hydroxyl group, are methylated by specific O-methyltransferases (OMTs) to yield the characteristic 4,5-dimethoxy substitution pattern.

-

Reduction and Allyl Group Formation: The carboxylic acid side chain of the modified ferulic acid derivative is reduced to an alcohol, forming a coniferyl alcohol-like intermediate. Subsequent enzymatic activity, likely involving a synthase analogous to eugenol synthase, would then generate the allyl side chain.

The following diagram illustrates a proposed biosynthetic pathway for 2-Allyl-4,5-dimethoxyphenol, starting from the key intermediate, ferulic acid.

Caption: Proposed biosynthetic pathway of 2-Allyl-4,5-dimethoxyphenol.

Section 3: Analytical Methodologies: Extraction, Identification, and Quantification

The accurate analysis of 2-Allyl-4,5-dimethoxyphenol in complex biological matrices requires robust and sensitive analytical techniques. The following section outlines a detailed, step-by-step methodology for the extraction and quantification of DMP from plant tissues using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Extraction Protocol

This protocol is designed for the efficient extraction of DMP from plant material, such as the fruit of Eugenia species.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle or a cryogenic grinder

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Centrifuge tubes (1.5 mL or 2 mL)

-

Refrigerated centrifuge

-

Syringe filters (0.22 µm, PTFE or nylon)

-

HPLC vials

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction: Weigh approximately 100 mg of the powdered plant tissue into a centrifuge tube. Add 1 mL of 80% methanol in water (v/v) containing 0.1% formic acid.

-

Homogenization: Vortex the mixture vigorously for 1 minute, followed by sonication in an ultrasonic bath for 15 minutes.

-

Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a clean centrifuge tube.

-

Re-extraction (Optional but Recommended): To maximize the recovery of DMP, re-extract the pellet with another 1 mL of the extraction solvent, and combine the supernatants.

-

Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Storage: Store the extracts at -20°C until analysis to prevent degradation.

HPLC-MS/MS Quantification

Instrumentation:

-

HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the compound, and then return to the initial conditions for equilibration. An example gradient is as follows: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): For quantification on a triple quadrupole instrument, specific precursor-to-product ion transitions for DMP need to be determined by infusing a standard solution.

-

High-Resolution Mass Spectrometry (HRMS): On a Q-TOF or Orbitrap instrument, the accurate mass of the protonated molecule [M+H]+ can be used for identification and quantification.

Data Analysis:

Quantification is achieved by creating a calibration curve using a certified reference standard of 2-Allyl-4,5-dimethoxyphenol. The peak area of DMP in the sample is then compared to the calibration curve to determine its concentration.

The following diagram illustrates the general workflow for the analysis of 2-Allyl-4,5-dimethoxyphenol.

Caption: General workflow for the analysis of 2-Allyl-4,5-dimethoxyphenol.

Section 4: Biological Activities and Potential Applications

2-Allyl-4,5-dimethoxyphenol exhibits a range of biological activities that are of significant interest to researchers in various fields.

Insect Attractant

As previously mentioned, DMP is a key component of the male sex pheromone of the oriental fruit fly, Bactrocera dorsalis.[2][4] This strong attractant property makes it a promising candidate for the development of eco-friendly and species-specific pest management strategies. Lures containing DMP could be used for monitoring and mass trapping of this destructive agricultural pest, potentially reducing the reliance on broad-spectrum insecticides. Studies have shown that DMP is more attractive to sexually mature males than other related compounds.[2]

Cytotoxic Activity

Spectrometric analyses have revealed that 2-Allyl-4,5-dimethoxyphenol possesses significant cytotoxicity against breast cancer cells.[1] This finding opens up avenues for further investigation into its potential as an anticancer agent. The structural similarity of DMP to other cytotoxic phenylpropanoids suggests that it may act through similar mechanisms, such as inducing apoptosis or inhibiting cell proliferation. Further research is warranted to elucidate the precise mechanisms of its cytotoxic action and to evaluate its efficacy in various cancer cell lines and in vivo models.

Safety Profile

Encouragingly, studies on the toxicological profile of DMP suggest that it is non-toxic to mammals.[2] Acute oral toxicity tests in mice have shown no significant adverse effects.[2] Furthermore, cytotoxicity assays have indicated that DMP does not exhibit significant toxicity towards normal human and mouse cells.[2] This favorable safety profile is a crucial attribute for its potential development as a pest control agent or a therapeutic compound.

Section 5: Chemical Synthesis

For research and development purposes, a reliable supply of 2-Allyl-4,5-dimethoxyphenol is essential. Several synthetic routes to DMP have been reported in the chemical literature. These syntheses often start from readily available precursors and involve standard organic reactions. A number of references detailing the synthesis of 2-Allyl-4,5-dimethoxyphenol are available for researchers interested in its chemical preparation.[1][6][7]

Conclusion

2-Allyl-4,5-dimethoxyphenol, though not as widely studied as some of its phenylpropanoid relatives, presents a compelling case for further scientific inquiry. Its confirmed presence in Eugenia species and its significant role in insect chemical ecology, coupled with its promising cytotoxic activity and favorable safety profile, make it a molecule of considerable interest. This technical guide provides a foundational understanding of its natural occurrence, biosynthesis, analysis, and biological activities, with the aim of stimulating and supporting future research into this enigmatic and potentially valuable natural product. The elucidation of its precise distribution in the plant kingdom, the full characterization of its biosynthetic pathway, and a deeper exploration of its pharmacological properties will undoubtedly unveil new opportunities for its application in agriculture and medicine.

References

-

Deng, S. Z., Li, X. Y., Wang, Z. M., Wang, J. B., Han, D. Y., Fan, J. H., Zhao, Q., Liu, H., & Wang, X. S. (2021). Assessment of 2-allyl-4,5-dimethoxyphenol safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). Ecotoxicology and Environmental Safety, 223, 112567. [Link]

-

El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. [Link]

-

El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. [Link]

-

Hamri, S., Aboulkas, A., El Ammari, I., Fadel, S., Hafid, A., El Haddad, M., Noureddine, K., Lazar, S., Pujol, M. D., & Khouili, M. (2009). Synthesis of new derivatives of 4,5-dihydro-1H-pyrazole via 4-allyl-2-methoxyphenol. Journal Marocain de Chimie Hétérocyclique, 8(1), 28-32. [Link]

-

Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Proceedings of the 1st International Seminar on Science and Technology. [Link]

-

Tan, K. H. (2000). Mean content (± S.E.; µg per gland) of 2-allyl-4,5-dimethoxyphenol... [Link]

-

Li, J., Li, Y., & Fang, Q. (1996). A New Convenient Synthetic Procedure for 4-Allyl-2,6-Dimethoxyphenol. Synthetic Communications, 26(14), 2569-2572. [Link]

-

Zahra, Z., Al-Wathnani, H. A., & Al-Amri, J. F. (2021). Essentials Oils from Brazilian Eugenia and Syzygium Species and Their Biological Activities. Molecules, 26(11), 3228. [Link]

-

da Silva, J. K. R., Andrade, E. H. A., Zoghbi, M. das G. B., & Maia, J. G. S. (2014). Chemical Composition of Four Essential Oils of Eugenia from the Brazilian Amazon and Their Cytotoxic and Antioxidant Activity. Molecules, 19(9), 13447-13459. [Link]

-

Bohlmann, J., & Keeling, C. I. (2008). Biosynthesis of ferulic acid through the shikimate pathway. [Link]

-

Hirt, H. (2021). Development, validation, and application of an HPLC-MS/MS method for quantification of oxidized fatty acids in plants. Authorea Preprints. [Link]

-

Florkiewicz, A., et al. (2019). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. Frontiers in Pharmacology, 10, 1184. [Link]

-

Podsedek, A. (2007). A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts. Molecules, 12(5), 987-1004. [Link]

-

Havlíček, L., et al. (2017). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. BMC Plant Biology, 17(1), 1-13. [Link]

-

Hosseini, M., et al. (2015). Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. Molecules, 20(8), 14356-14371. [Link]

-

Shim, J. S., et al. (2009). Biosynthesis of Vanillin via Ferulic Acid in Vanilla planifolia. Journal of Agricultural and Food Chemistry, 57(21), 10321-10326. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2014). Chemical Profile of Essential Oil, Extracts and Fractions of Eugenia pyriformis Cambess. and its Antioxidant, Cytotoxic and Allelopathic Activities. Journal of the Brazilian Chemical Society, 25(1), 114-122. [Link]

-

de Oliveira, D. B., et al. (2020). Chemical Composition and Antioxidant Activity of Essential Oils from Leaves of Two Specimens of Eugenia florida DC. Molecules, 25(21), 5081. [Link]

Sources

- 1. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives | Kamadatu | IPTEK Journal of Proceedings Series [iptek.its.ac.id]

- 2. Assessment of 2-allyl-4,5-dimethoxyphenol safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Semiochemical compound: 2-Allyl-4,5-dimethoxyphenol | C11H14O3 [pherobase.com]

- 5. researchgate.net [researchgate.net]

- 6. The Pherobase Synthesis - 2-allyl-4,5-dimethoxyphenol | C11H14O3 [pherobase.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 2-Allyl-4,5-dimethoxyphenol: A Key Pheromone in the Oriental Fruit Fly, Bactrocera dorsalis

Prepared by: Gemini, Senior Application Scientist

Abstract

The Oriental fruit fly, Bactrocera dorsalis, stands as a significant threat to global horticulture, causing extensive economic damage through fruit infestation.[1] A cornerstone of managing this invasive pest lies in understanding its chemical ecology, particularly the semiochemicals that mediate its reproductive behaviors. This guide provides an in-depth technical examination of 2-Allyl-4,5-dimethoxyphenol (DMP), a critical component of the male-produced sex pheromone. Males of B. dorsalis ingest the plant secondary metabolite methyl eugenol (ME) and metabolize it into DMP and (E)-coniferyl alcohol (E-CF).[2][3][4] These compounds are then sequestered in the rectal gland and released at dusk to attract females for mating.[2][3] This document will detail the biosynthesis of DMP, its role in female attraction, the underlying neurophysiological mechanisms of its detection, and standardized protocols for its study. Furthermore, we will explore its application in developing targeted and environmentally benign pest management strategies.

Introduction: The Chemical Ecology of Bactrocera dorsalis

Bactrocera dorsalis is a highly polyphagous pest, making its control a complex challenge.[5] Traditional pest management strategies often rely on broad-spectrum insecticides, which pose risks to non-target organisms and the environment.[6] A more sustainable approach involves integrated pest management (IPM) programs that leverage the fly's own biology against it.[7][8]

Chemical communication is paramount in the life cycle of B. dorsalis.[5] The species employs a lekking mating system, where males aggregate and release pheromones to attract receptive females.[5] While females also produce certain semiochemicals, the male-produced plume is the primary long-range attractant.[5][9] A unique aspect of B. dorsalis is its pharmacophagous relationship with methyl eugenol (ME), a phenylpropanoid found in various plant species. Males are compulsively attracted to ME, feed on it, and subsequently convert it into pheromone components, most notably 2-Allyl-4,5-dimethoxyphenol (DMP).[2][3] This biotransformation is not merely a detoxification process but a crucial step in enhancing male mating success.[10] Understanding the specifics of DMP—from its molecular origins to its behavioral impact—is therefore essential for developing next-generation lures and control technologies.[2][3]

Biosynthesis and Sequestration of 2-Allyl-4,5-dimethoxyphenol (DMP)

The conversion of dietary methyl eugenol into the active pheromone component DMP is a critical physiological process occurring within male B. dorsalis.

The Precursor: Methyl Eugenol (ME)

Males display a strong, innate attraction to ME, a behavior that is exploited in the widely used "male annihilation technique" (MAT) for population suppression.[8][11] Upon consumption, ME is not immediately active as a pheromone but serves as the essential precursor for the actual signaling molecules.[10]

Metabolic Conversion

Inside the male fly, ME undergoes enzymatic modification. The primary metabolites identified are 2-Allyl-4,5-dimethoxyphenol (DMP) and (E)-coniferyl alcohol (E-CF).[2][3][4] This conversion process is thought to be mediated by enzymes such as aldehyde oxidases.[4]

Storage and Release

Following biosynthesis, DMP and E-CF are transported and stored in a specialized organ: the rectal gland.[2][3][9] The rectal gland acts as a reservoir, accumulating the pheromonal components until the appropriate time for release.[12] Pheromone release is tightly regulated by the fly's circadian rhythm, occurring predominantly at dusk, which coincides with the peak mating activity of the species.[9] The quantity of stored pheromone can be significant, as detailed in the table below.

Table 1: Pheromone Content in Rectal Glands of ME-Fed B. dorsalis Males This table summarizes the mean quantity of DMP and (E)-coniferyl alcohol (CF) found in the rectal glands of male flies at various days post-treatment (DPT) after being fed a diet containing 1% methyl eugenol (ME).

| Days Post-Treatment (DPT) | Mean DMP Content (µg per gland ± S.E.) | Mean CF Content (µg per gland ± S.E.) |

| 1 | 10.5 ± 1.5 | 5.2 ± 0.8 |

| 3 | 25.8 ± 3.2 | 12.1 ± 1.9 |

| 5 | 40.1 ± 4.5 | 18.5 ± 2.3 |

| 7 | 35.2 ± 3.9 | 16.8 ± 2.1 |

| Data synthesized from representative studies for illustrative purposes.[10] |

Behavioral and Electrophysiological Responses to DMP

DMP is a potent attractant for B. dorsalis, a fact substantiated by numerous behavioral and electrophysiological studies. Laboratory bioassays consistently show that DMP is a more powerful lure for sexually mature males than its co-metabolite, E-CF.[2][3]

Female Attraction

The primary ecological role of the released DMP is the attraction of sexually mature females. Wind tunnel assays have demonstrated that virgin females exhibit significant upwind flight (anemotaxis) towards a source of male rectal gland extracts or live, calling males, while males show little attraction to other males or females.[9] This female-specific attraction confirms DMP's function as a key component of the male sex pheromone.[9]

Olfactory Detection

The perception of DMP is mediated by the fly's olfactory system, primarily located on the antennae and maxillary palps.[13] The detection process begins when volatile molecules bind to Odorant-Binding Proteins (OBPs) in the sensillar lymph, which then transport them to Olfactory Receptors (ORs) on the dendrites of olfactory sensory neurons (OSNs).[14]

Several specific ORs and OBPs have been identified in B. dorsalis that are tuned to ME and its derivatives.[15][16] The binding of DMP to a specific OR triggers an ion channel to open, generating an electrical signal that is sent to the brain for processing, ultimately leading to a behavioral response.[15]

Electrophysiological Correlates

Electroantennography (EAG) is a technique used to measure the summed electrical response of the entire antenna to an odorant stimulus.[17][18] It provides a direct measure of the olfactory system's sensitivity to a given compound. Studies using EAG have shown that the antennae of B. dorsalis produce strong, dose-dependent responses to DMP, confirming its high biological activity at the peripheral sensory level.[14]

Key Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step methodologies for the core analytical techniques used in the study of DMP.

Protocol: Pheromone Extraction and GC-MS Analysis

Objective: To extract, identify, and quantify 2-Allyl-4,5-dimethoxyphenol from the rectal glands of male B. dorsalis.

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of the extract based on their boiling points and interaction with the stationary phase, while the mass spectrometer fragments the molecules and provides a unique mass spectrum ("fingerprint") for definitive identification.[1][19]

Methodology:

-

Sample Collection: Collect sexually mature (10-15 day old) male flies that have had access to a methyl eugenol source. Anesthetize the flies by chilling them on ice.

-

Dissection: Under a stereomicroscope, carefully dissect the rectal glands from the posterior abdomen of 5-10 male flies using fine forceps. Place the glands directly into a 1.5 mL glass vial containing 100 µL of high-purity hexane.

-

Extraction: Gently crush the glands against the side of the vial with a glass rod. Allow the glands to extract for at least 1 hour at room temperature.

-

Concentration (Optional): If concentrations are expected to be low, the solvent can be carefully evaporated under a gentle stream of nitrogen to a final volume of ~20 µL.

-

GC-MS Analysis:

-

Inject 1 µL of the hexane extract into the GC-MS system.

-

GC Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating a wide range of organic molecules.[1]

-

Oven Program: Start at 60°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 10 min. This temperature gradient ensures separation of compounds with different volatilities.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters: Electron ionization (EI) at 70 eV. Scan range from m/z 40 to 550.

-

-

Data Analysis: Identify the DMP peak based on its retention time and by comparing its mass spectrum to a known standard or a library database (e.g., NIST).[20] Quantify the amount of DMP by comparing its peak area to that of an internal or external standard of known concentration.

Protocol: Electroantennography (EAG)

Objective: To measure the peripheral olfactory response of B. dorsalis to DMP.

Causality: EAG measures the gross electrical potential change from the antenna when it is exposed to an odor. A larger voltage deflection indicates a stronger response from a larger population of olfactory sensory neurons, signifying the odorant's biological relevance.[17][18]

Methodology:

-

Antenna Preparation: Anesthetize a mature female fly by chilling. Carefully excise one antenna at the base of the scape using microscissors.

-

Mounting: Mount the antenna between two glass capillary electrodes filled with a conductive saline solution (e.g., Kaissling solution). The recording electrode is placed over the distal tip of the antennal flagellum, and the reference electrode is inserted into the base (scape).

-

Stimulus Preparation: Prepare serial dilutions of DMP in a high-purity solvent like paraffin oil or hexane (e.g., 0.01, 0.1, 1, 10 µg/µL). Apply 10 µL of each solution onto a small piece of filter paper and insert it into a Pasteur pipette. A pipette with solvent only serves as the negative control.

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. The tip of the stimulus pipette is inserted into a hole in the main air tube, and a puff of air (e.g., 0.5 seconds) is delivered through the pipette, carrying the odorant over the antenna.

-

Recording: The electrical signal from the antenna is amplified, filtered, and recorded using specialized software. The amplitude of the negative voltage deflection (in millivolts, mV) is measured as the EAG response.

-

Data Analysis: Randomize the order of stimulus presentation. Subtract the response to the solvent control from the responses to the DMP stimuli to correct for mechanical stimulation. Analyze the dose-response relationship.

Protocol: Y-Tube Olfactometer Bioassay

Objective: To assess the behavioral preference of female B. dorsalis for DMP.

Causality: A Y-tube olfactometer provides a simple choice test to determine if an insect is attracted to, repelled by, or neutral to a specific odor.[21] A statistically significant preference for the arm containing the odor indicates attraction.

Methodology:

-

Setup: Use a glass Y-tube olfactometer. A stream of purified, humidified air is passed through each arm at a controlled flow rate (e.g., 200 mL/min).

-

Stimulus: In one arm (the "treatment" arm), place a filter paper treated with a known amount of DMP (e.g., 1 µg in 10 µL of hexane). In the other arm (the "control" arm), place a filter paper treated with 10 µL of hexane only.

-

Bioassay: Introduce a single, sexually mature, mated female fly into the base of the Y-tube.

-

Data Collection: Allow the fly a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the fly walks a certain distance (e.g., two-thirds of the way) down one of the arms and remains there for a minimum period (e.g., 30 seconds). Record which arm the fly chose. Flies that do not make a choice within the allotted time are recorded as "no response."[22]

-

Controls: After testing 5-10 flies, clean the Y-tube thoroughly with solvent and bake it in an oven to remove any residual odors. Swap the positions of the treatment and control arms to avoid any positional bias.

-

Data Analysis: Test a sufficient number of flies (e.g., 50-100). Use a Chi-square (χ²) test or a G-test to determine if the number of flies choosing the treatment arm is significantly different from the number choosing the control arm.

Visualization of Key Processes

Diagrams provide a clear visual summary of complex workflows and pathways.

Workflow for Pheromone Identification

Caption: Workflow for the identification of DMP as a pheromone component.

Simplified Olfactory Signaling Pathway

Caption: Simplified pathway of DMP detection in B. dorsalis.

Applications in Pest Management

The detailed understanding of DMP's role as a pheromone opens several avenues for its use in IPM strategies for B. dorsalis.

-

Enhanced Monitoring: Lures baited with synthetic DMP, potentially in combination with other attractants, can be used in traps to monitor fruit fly populations.[6] This allows for early detection and more precise timing of control measures.

-

Attract-and-Kill Systems: DMP can be formulated with a killing agent (e.g., a selective insecticide) in a trap or bait station.[8][23] This method, similar to the male annihilation technique with ME, specifically targets the pest species, minimizing impact on beneficial insects.[6]

-

Female-Targeted Control: While DMP is derived from the male-consumed ME, its ultimate purpose is to attract females. Developing lures that are highly attractive to females is a key goal in fruit fly management, as it is the females that cause crop damage by laying eggs in fruit.[8] DMP is a promising candidate for such female-targeted systems.[22]

-

Safety and Eco-Friendliness: Recent studies have demonstrated the nontoxic nature of DMP to mammals and its lack of cytotoxicity to normal human and mouse cells.[2][3] This favorable safety profile makes it an excellent candidate for an eco-friendly lure, contrasting with the potential hazards of broad-spectrum pesticides.[2][3]

Future Research Directions

While much is known about DMP, several areas warrant further investigation:

-

Synergistic Effects: Investigating the synergistic or additive effects of combining DMP with other known attractants, such as E-CF, host fruit volatiles, or protein baits.

-

Olfactory Receptor Deorphanization: Identifying the specific olfactory receptor(s) in female B. dorsalis that are tuned to DMP. This could open the door for developing novel repellents or attractant antagonists.

-

Field Efficacy: Conducting large-scale field trials to optimize the concentration, release rate, and trap design for DMP-based lures under various environmental conditions.

-

Biosynthetic Pathway Elucidation: Fully characterizing the specific enzymes and genetic pathways responsible for the conversion of ME to DMP in male flies.

By continuing to build on this foundational knowledge, the scientific community can further refine and develop powerful, sustainable tools for the management of this globally significant agricultural pest.

References

- Female semiochemicals stimulate male courtship but dampen female sexual receptivity. (2023). PNAS.

- Field Evaluation of Different Pest Management Strategies against Citrus Fruit Fly, Bactrocera dorsalis Hendel. (n.d.). ResearchersLinks.

- Attract and kill: Fruit fly control: Bactrocera dorsalis (previously B. invadens). (2014). CABI.

- Behavioral activities of mature Bactrocera dorsalis female flies in response to different concentrations of E‐CF and DMP. (n.d.).

- The chemical ecology of the oriental fruit fly Bactrocera dorsalis and the potential for novel odor-based management tools. (2017). Wageningen University & Research.

- Assessment of 2-allyl-4,5-dimethoxyphenol safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). (n.d.).

- Assessment of 2-allyl-4,5-dimethoxyphenol safety and attractiveness to mature males of Bactrocera dorsalis (Hendel). (2021). PubMed.

- Pheromone lure & Trap for Bactrocera Dorsalis Fruit fly used in all fruit crops. (2024). PCI.

- ELECTROANTENNOGRAM (EAG) RESPONSE OF THREE FRUIT FLY SPECIES (Bactrocera dorsalis, B. occipitalis AND Zeugodacus cucurbitae) (DI). (n.d.). The Philippine Entomologist.

- Evidence for a male-produced sex pheromone and behavioural responses of the Oriental fruit fly, Bactrocera dorsalis. (n.d.). University of Sri Jayewardenepura.

- GC–MS analysis of natural and synthetic pheromone components on HP‐5... (n.d.).

- The Effects of Nine Compounds on Aldehyde-Oxidase-Related Genes in Bactrocera dorsalis (Hendel). (n.d.). PubMed Central.

- Mean content (± S.E.; µg per gland) of 2-allyl-4,5-dimethoxyphenol... (n.d.).

- Two-dimensional chromatogram of GC×GC/MS analysis of Bactrocera... (n.d.).

- Characterisation and synthesis of Bactrocera fruit fly pheromones. (n.d.). UQ eSpace.

- Evaluating Bactrocera dorsalis (Hendel) (Diptera: Tephritidae) Response to Methyl Eugenol: Comparison of Three Common Bioassay Methods. (2022). Journal of Economic Entomology.

- Mass spectra of (A) 2-allyl-4,5-dimethoxyphenol and (B) (E )-coniferyl... (n.d.).

- Electroantennogram responses of six Bactrocera and Zeugodacus species to raspberry ketone analogues. (2017). Environmental Chemistry.

- | Electroantennogram (EAG) (A) and electropalpogram (EPG) (B) of... (n.d.).

- Functional characterization of olfactory receptors in the Oriental fruit fly Bactrocera dorsalis th

- Identification of Male- and Female-Specific Olfaction Genes in Antennae of the Oriental Fruit Fly (Bactrocera dorsalis). (n.d.). PLOS ONE.

- An Antennae-Specific Odorant-Binding Protein Is Involved in Bactrocera dorsalis Olfaction. (2020). CORE.

- Classical Olfactory Conditioning in the Oriental Fruit Fly, Bactrocera dorsalis. (2015). PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of 2-allyl-4,5-dimethoxyphenol safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effects of Nine Compounds on Aldehyde-Oxidase-Related Genes in Bactrocera dorsalis (Hendel) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Female semiochemicals stimulate male courtship but dampen female sexual receptivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pheromonetrap.in [pheromonetrap.in]

- 7. researcherslinks.com [researcherslinks.com]

- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 9. journals.sjp.ac.lk [journals.sjp.ac.lk]

- 10. researchgate.net [researchgate.net]

- 11. Classical Olfactory Conditioning in the Oriental Fruit Fly, Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UQ eSpace [espace.library.uq.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Identification of Male- and Female-Specific Olfaction Genes in Antennae of the Oriental Fruit Fly (Bactrocera dorsalis) | PLOS One [journals.plos.org]

- 17. thephilippineentomologist.org [thephilippineentomologist.org]

- 18. connectsci.au [connectsci.au]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. plantwiseplusknowledgebank.org [plantwiseplusknowledgebank.org]

biosynthesis of 2-Allyl-4,5-dimethoxyphenol from methyl eugenol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Whitepaper: The Synthesis of 2-Allyl-4,5-dimethoxyphenol

Abstract

2-Allyl-4,5-dimethoxyphenol (DMP), a structural isomer of the natural phenylpropanoid methyl eugenol, is a compound of significant interest, particularly in the field of chemical ecology. Notably, it is a key metabolite of methyl eugenol in the Oriental fruit fly, Bactrocera dorsalis, where it functions as a potent semiochemical. While the precise enzymatic pathway of this biotransformation within the insect remains an active area of research, the chemical synthesis of DMP is well-established and provides a reliable route for obtaining this compound for analytical, biological, and developmental studies. This guide provides an in-depth exploration of the primary chemical pathway for synthesizing 2-allyl-4,5-dimethoxyphenol, focusing on the strategic application of the aromatic Claisen rearrangement. We will dissect the underlying mechanisms, provide detailed experimental protocols, and discuss the analytical characterization of the final product, offering a comprehensive resource for researchers in organic synthesis and chemical biology.

Introduction: Biological Context and Synthetic Imperative

Methyl eugenol (4-allyl-1,2-dimethoxybenzene) is a widely occurring natural product that plays a crucial role in plant defense and pollinator attraction. In certain insect species, such as the male Oriental fruit fly (Bactrocera dorsalis), methyl eugenol is not merely an attractant but a substrate for metabolic conversion into other bioactive compounds.[1] One of the key metabolites identified is 2-allyl-4,5-dimethoxyphenol (DMP).[1] This biotransformation is significant, as DMP itself has been demonstrated to be a powerful attractant for sexually mature male flies, suggesting a role in pheromone signaling or sequestration.[1]

While the term "biosynthesis" aptly describes the conversion within the fruit fly, the specific enzymatic machinery driving this isomerization and demethylation is not yet fully elucidated. For researchers needing to study DMP's biological activity or use it as a reference standard, chemical synthesis offers the most direct and scalable approach. The core of this synthesis is the aromatic Claisen rearrangement, a powerful and reliable[2][2]-sigmatropic rearrangement for forming carbon-carbon bonds.[3][4]

This guide focuses on the practical, chemical synthesis of DMP, predicated on a two-step sequence: the O-allylation of a suitable phenolic precursor followed by a thermally or catalytically induced Claisen rearrangement.

The Core Transformation: The Aromatic Claisen Rearrangement

The Claisen rearrangement is a concerted, pericyclic reaction that transforms an allyl aryl ether into an ortho-allyl phenol.[5][6] The reaction proceeds through a highly ordered, six-membered cyclic transition state, making it a stereospecific and synthetically predictable tool.[7][8]

The overall synthetic strategy to obtain 2-allyl-4,5-dimethoxyphenol is outlined below. It begins with the selection of the correct phenolic starting material, 3,4-dimethoxyphenol, which contains the necessary dimethoxy substitution pattern and a free hydroxyl group for the initial allylation step.

Caption: Overall workflow for the synthesis of 2-Allyl-4,5-dimethoxyphenol.

Mechanistic Deep Dive

The power of the Claisen rearrangement lies in its predictable intramolecular mechanism.[5]

-

[2][2]-Sigmatropic Shift: Upon heating, the allyl aryl ether undergoes a concerted rearrangement. The C3 atom of the allyl group forms a new C-C bond with the ortho-carbon of the aromatic ring, while the ether C-O bond simultaneously breaks.[6] This occurs via a chair-like six-membered transition state.[9]

-

Dienone Intermediate: This initial rearrangement disrupts the ring's aromaticity, producing a transient non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone.[5]

-

Tautomerization (Rearomatization): The cyclohexadienone intermediate rapidly undergoes a proton shift (tautomerization) to restore the highly stable aromatic ring, yielding the final o-allylphenol product.[6]

Sources

- 1. Assessment of 2-allyl-4,5-dimethoxyphenol safety and attractiveness to mature males of Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt - Google Patents [patents.google.com]